Protein kinase A inhibitor 6-22-amide
Description
Historical Context and Derivation from Native Protein Kinase Inhibitor (PKI) Protein
The discovery of PKI-(6-22)-amide is rooted in the initial identification of the endogenous heat-stable protein kinase inhibitor (PKI). nih.govescholarship.org PKI was first identified as a protein that co-purified with the PKA catalytic subunit and was notable for its ability to withstand high temperatures without losing its inhibitory function. nih.govescholarship.org This native inhibitor plays a crucial role in regulating PKA signaling by binding to the free catalytic subunit and preventing it from phosphorylating its substrates. nih.gov
In 1985, researchers successfully sequenced the full-length PKI protein, revealing it to be a 75-amino acid protein. nih.govescholarship.org Subsequent studies focused on pinpointing the specific region responsible for its inhibitory action. nih.govescholarship.org This led to the localization of the inhibitory domain to the N-terminus of the protein. escholarship.org Scientists identified a "pseudosubstrate" sequence within this domain which mimics a PKA substrate but cannot be phosphorylated, thus competitively inhibiting the enzyme. escholarship.orgnih.gov
Further research aimed to create smaller, synthetic versions of this inhibitory domain for use as research tools. This culminated in the development of various peptide fragments. Through systematic truncation and analysis, it was determined that the minimal structure required for low nanomolar potency is the 17-residue peptide corresponding to amino acids 6 through 22 of the native PKI, with an amidated C-terminus. nih.govchemicalbook.comapexbt.com This synthetic peptide, PKI-(6-22)-amide, was shown to require both its N-terminal portion (residues 6-13) and its C-terminal pseudosubstrate site (residues 14-22) for its high-affinity interaction with PKA. chemicalbook.comapexbt.comnih.gov Studies by Glass et al. in 1989 were pivotal in characterizing the primary structural elements essential for this potent inhibition. caymanchem.com
Significance in Protein Kinase A Regulation Research
PKI-(6-22)-amide is a cornerstone tool for elucidating the physiological roles of PKA. Its high potency, with reported inhibition constant (Ki) values in the low nanomolar range, makes it an effective and specific inhibitor. caymanchem.commedchemexpress.com This specificity allows researchers to dissect PKA-dependent signaling pathways from other cellular processes.
The significance of PKI-(6-22)-amide in research is demonstrated by its wide application across various fields of study:
Neuroscience: It has been used to demonstrate PKA's role in synaptic plasticity, specifically in decreasing early long-term potentiation (LTP) at hippocampal synapses. lifescienceproduction.co.ukhellobio.com It has also been instrumental in studies on reversing morphine tolerance. lifescienceproduction.co.ukmedchemexpress.com
Cancer Biology: Research has employed PKI-(6-22)-amide to show that inhibiting the cAMP-PKA pathway can reverse the proliferative effects of certain hormones on breast cancer cells. nih.govfrontiersin.org It has also been used to investigate how PKA inhibition can affect the response of cancer cells to chemotherapy agents. nih.govfrontiersin.org
Endocrinology and Cell Biology: The inhibitor has been used to study the maturation of oocytes, where PKA inhibition can induce germinal vesicle breakdown (GVBD) and activate the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govresearchgate.net
The development of PKI-(6-22)-amide provided a more accessible and defined tool compared to using the full-length native protein. As the shortest synthetic peptide that retains high potency, it is easier to synthesize and utilize in experimental setups. caymanchem.comlifescienceproduction.co.uk While it is a highly specific inhibitor for PKA, recent studies screening its effects against a broader panel of kinases have shown that at higher concentrations (micromolar range), it can inhibit other kinases like CaMK1 and facilitate the activity of several Protein Kinase C (PKC) isoforms, a factor to consider in experimental design. frontiersin.orgnih.gov
Data Tables
Table 1: Properties of Protein Kinase A Inhibitor 6-22-Amide
| Property | Value |
|---|---|
| Alternate Names | Protein kinase inhibitor-(6-22)-amide, PKI-(6-22)-amide |
| Amino Acid Sequence | Thr-Tyr-Ala-Asp-Phe-Ile-Ala-Ser-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-NH2 |
| Molecular Formula | C₈₀H₁₃₀N₂₈O₂₄ |
| Molecular Weight | 1868.08 g/mol |
| CAS Number | 121932-06-7 |
| Inhibition Constant (Ki) | 1.6 nM chemicalbook.comapexbt.comhellobio.com, 1.7 nM caymanchem.com, 2.5 nM , 2.8 nM medchemexpress.commedchemexpress.com |
Table 2: Selected Research Applications of PKI-(6-22)-amide
| Research Area | Application | Finding |
|---|---|---|
| Neuroscience | Study of synaptic plasticity | Inhibition of PKA by PKI-(6-22)-amide decreases early long-term potentiation (LTP) in the hippocampus. |
| Pharmacology | Investigation of opioid tolerance | Can significantly reverse low-level morphine antinociceptive tolerance in mice. medchemexpress.commedchemexpress.com |
| Cancer Research | Proliferation of breast cancer cells | Reverts the proliferative effect of oxytocin (B344502) on MDA-MB231 breast cancer cells by inhibiting the cAMP-PKA pathway. nih.gov |
| Developmental Biology | Oocyte maturation | Induces germinal vesicle breakdown (GVBD) and MAPK-mediated signaling in zebrafish oocytes. nih.govfrontiersin.org |
| Cell Signaling | Glycine (B1666218) release in neurons | Significantly inhibits the spontaneous release of glycine and subsequent postsynaptic currents. nih.gov |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| (Ala)kemptide |
| ATP |
| cAMP (cyclic AMP) |
| H89 |
| Insulin (B600854) |
| Morphine |
| Oxytocin |
| This compound |
| Taxane |
Properties
IUPAC Name |
4-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[2-[[1-[[1-[[4-amino-1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H130N28O24/c1-10-37(3)60(63(83)118)106-66(121)41(7)96-72(127)52(32-55(81)113)103-69(124)49(22-17-29-92-80(88)89)100-68(123)47(20-15-27-90-78(84)85)98-57(115)35-94-76(131)62(43(9)111)108-70(125)48(21-16-28-91-79(86)87)99-56(114)34-93-67(122)54(36-109)105-65(120)40(6)97-77(132)61(38(4)11-2)107-74(129)51(30-44-18-13-12-14-19-44)102-73(128)53(33-58(116)117)101-64(119)39(5)95-71(126)50(104-75(130)59(82)42(8)110)31-45-23-25-46(112)26-24-45/h12-14,18-19,23-26,37-43,47-54,59-62,109-112H,10-11,15-17,20-22,27-36,82H2,1-9H3,(H2,81,113)(H2,83,118)(H,93,122)(H,94,131)(H,95,126)(H,96,127)(H,97,132)(H,98,115)(H,99,114)(H,100,123)(H,101,119)(H,102,128)(H,103,124)(H,104,130)(H,105,120)(H,106,121)(H,107,129)(H,108,125)(H,116,117)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKHFAFLRUNHLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H130N28O24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1868.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanism of Protein Kinase a Inhibition
Enzymatic Inhibition Profile
The inhibitory action of Protein kinase A inhibitor 6-22-amide is characterized by its high potency and competitive nature.
This compound is the minimal length analog of the native inhibitor that retains high potency, exhibiting inhibition constants (Ki) in the low nanomolar range. apexbt.comnih.gov This high affinity underscores its effectiveness as a PKA inhibitor. Reported Ki values vary slightly across different studies, but consistently demonstrate potent inhibition. For instance, studies have reported Ki values of 1.6 nM, 1.7 nM, 2.5 nM, 2.8 nM and 7.4 nM. caymanchem.comhellobio.commedchemexpress.comnih.gov The corresponding IC50 value, the concentration required to inhibit 50% of PKA activity, has been determined to be 8.4 nM. nih.gov
| Parameter | Reported Value(s) |
| Ki | 1.6 nM, 1.7 nM, 2.5 nM, 2.8 nM, 7.4 nM |
| IC50 | 8.4 nM |
The inhibitor functions by interacting with the peptide/protein binding portion of the active site of the PKA catalytic subunit. apexbt.comglpbio.com This mode of action is characteristic of competitive inhibition, where the inhibitor directly competes with protein and peptide substrates for binding to the enzyme's active site. apexbt.com
Molecular Interaction with Protein Kinase A Catalytic Subunit
The high-affinity binding of this compound is a result of specific molecular interactions with the catalytic domain of PKA. Both the N-terminal and C-terminal regions of the peptide are crucial for this potent inhibition. apexbt.com
The inhibitor binds to the active site of the PKA catalytic subunit, a region that is also responsible for binding ATP and the substrate protein. nih.gov The interaction is stabilized by a number of hydrogen bonds and other bonding interactions. apexbt.comglpbio.com More specifically, regions within the C-terminal lobe of the kinase, including residues 212–221, 247–261, and 278–289, have been identified as part of a contiguous surface for interaction with inhibitory proteins like PKI. nih.gov
While structural determinants for the interaction are distributed throughout the 17-residue peptide, Phenylalanine at position 10 (Phe10) has been identified as a particularly critical determinant for high-affinity binding. caymanchem.comnih.gov The importance of the hydrophobicity of this residue is highlighted by substitution experiments. Replacing Phenylalanine with Alanine results in a 270-fold decrease in inhibitory potency. nih.gov A less drastic substitution with Leucine leads to a 33-fold decrease in activity. nih.gov Conversely, substituting Phenylalanine with other highly aromatic residues, such as 1'-naphthylalanine, can even increase the inhibitory potency by four-fold. nih.gov This suggests that Phe10 interacts with a specific hydrophobic pocket near the active site of the protein kinase. nih.gov
| Substitution at Position 10 | Relative Potency Change |
| Alanine | 270-fold decrease |
| Leucine | 33-fold decrease |
| D-phenylalanine | 60-120-fold decrease |
| Homophenylalanine | 60-120-fold decrease |
| Phenylglycine | 60-120-fold decrease |
| para-substituted phenylalanines | 5-11-fold decrease |
| (4'-azidophenylalanine) | Nearly equipotent |
| 2'-thienylalanine | 3-fold less potent |
| Tryptophan (formyl) | Equipotent |
| Tryptophan | Slightly more potent |
| 1'-naphthylalanine | 4-fold more potent |
Potent inhibition of PKA by the 6-22-amide peptide requires the presence of both the C-terminal pseudosubstrate site (residues 14-22) and additional determinants within the N-terminal region (residues 6-13). apexbt.comglpbio.com The C-terminal region, containing arginine residues, mimics the substrate and binds to the active site, acting as a pseudosubstrate. caymanchem.comapexbt.com The N-terminal region (Thr6 to Ile11) also plays a crucial role in achieving high-affinity interaction. researchgate.net The combination of these two regions ensures the tight and specific binding of the inhibitor to the PKA catalytic subunit. caymanchem.comapexbt.com
Conformational Dynamics and Structural Requirements for Inhibition
The potent inhibitory action of this compound (PKI(6-22)-amide) is deeply rooted in its specific three-dimensional structure and conformational flexibility in solution. The interaction with the catalytic subunit of cAMP-dependent protein kinase (PKA) is a high-affinity event that necessitates contributions from distinct regions of the peptide. nih.govnih.gov Both the N-terminal sequence (residues 6-11) and the C-terminal pseudosubstrate site (residues 15-22) are crucial for this interaction. nih.govnih.gov The intervening central region plays a critical role in correctly positioning these two domains for optimal binding.
Solution Conformation Studies (e.g., Small Angle X-ray Scattering, CD, FTIR, NMR)
Various biophysical techniques have been employed to elucidate the solution conformation of PKI peptides, providing insights into their structure before binding to the PKA catalytic subunit.
Small Angle X-ray Scattering (SAXS): SAXS studies on PKI(6-22)-amide indicate that the peptide does not adopt a simple extended, random coil structure in solution. nih.govnih.gov Instead, the data suggest that the inhibitor possesses a more compact conformation. nih.govnih.govresearchgate.net This finding implies the existence of secondary structural elements that fold the peptide into a defined, non-linear shape. nih.govnih.gov
Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) Spectroscopy: CD spectroscopic analyses of PKI peptides initially suggested the presence of a beta-turn structure within the central connecting sequence, specifically around residues -Ala¹²-Ser-Gly-Arg¹⁵-. nih.govnih.govresearchgate.net Further spectroscopic investigations using both CD and FTIR on the related peptide PKI(5-22)-amide have indicated that the N-terminal portion of the peptide contains approximately two turns of an alpha-helix. researchgate.net
Nuclear Magnetic Resonance (NMR): One-dimensional ¹H-NMR spectroscopy has also been used to probe the solution conformation of PKI peptides. researchgate.net While detailed structural determination of PKI(6-22)-amide in its free state is complex, NMR remains a key technique for studying the structural and dynamic transitions that occur as the peptide goes from a free to an enzyme-bound state. nih.gov Such studies are crucial for understanding the complete mechanism of molecular recognition and inhibition. nih.gov
Collectively, these studies demonstrate that PKI(6-22)-amide is not a random coil in solution but possesses a degree of ordered structure, including helical character at the N-terminus and a compact fold, which pre-organizes the peptide for binding to the PKA catalytic subunit.
Role of the Central Connecting Region (Residues 12-15) in Inhibitory Activity
The central region of PKI(6-22)-amide, encompassing residues Ala¹² to Arg¹⁵, serves as a crucial linker between the N-terminal binding domain and the C-terminal pseudosubstrate site. nih.govnih.gov Its structure and flexibility significantly influence the peptide's ability to bind and inhibit the kinase. nih.govnih.gov
Initial hypotheses based on CD spectroscopy suggested a beta-turn in this -Ala¹²-Ser-Gly-Arg¹⁵- sequence might be important for activity. nih.govnih.gov To test this, a series of conformationally constrained and flexible analogs were synthesized and their inhibitory potencies were measured. nih.govnih.gov
Deletion of residues 12-14 resulted in a dramatic, over 200-fold loss in inhibitory activity, highlighting the critical importance of this connecting segment. nih.govnih.gov However, studies with other analogs revealed that a classic beta-turn is not only non-essential but is actually detrimental to high-affinity binding. nih.govnih.gov Analogs designed to strongly promote a beta-turn structure at residues 12-15 showed significant decreases in inhibitory activity, comparable to the deletion mutant. nih.govnih.gov Conversely, two constrained analogs that were incapable of forming a beta-turn were only about 30-fold less potent than the parent peptide. nih.govnih.gov
Furthermore, replacing the deleted -Ala¹²-Ser-Gly¹⁴- sequence with aminocaprylic acid, a flexible spacer, restored more than 90% of the lost binding energy. nih.govnih.gov Analogs with substitutions at position 14, such as D-alanine (which is as potent as the parent peptide) or β-alanine and sarcosine (B1681465) (only 10-fold less active), also demonstrated that the kinase can accommodate variations in this region, as long as the proper spacing and orientation of the terminal domains are maintained. nih.govnih.gov
| Peptide Analog | Modification | Relative Inhibitory Potency | Key Finding |
|---|---|---|---|
| PKI(6-22)-amide | Parent Peptide | 1 (Reference) | High-affinity inhibition. |
| (Des¹²⁻¹⁴)PKI(6-22)-amide | Deletion of Ala-Ser-Gly | >200-fold decrease | Demonstrates the critical importance of the central linker. nih.govnih.gov |
| Aminocaprylic Acid replacement | Replaced Ala¹²-Ser-Gly¹⁴ | Restored >90% of lost binding energy | Shows that a flexible spacer of appropriate length can restore activity. nih.govnih.gov |
| β-turn promoting analogs | Constrained to form a β-turn | ~200-fold decrease | A formal β-turn structure is detrimental to inhibitory activity. nih.govnih.gov |
| Non-β-turn constrained analogs | Constrained to prevent a β-turn | ~30-fold decrease | Less detrimental than promoting a β-turn, but flexibility is still preferred. nih.govnih.gov |
| (D-Ala¹⁴)PKI(6-22)-amide | Gly¹⁴ replaced with D-Ala | Equipotent to parent | The central region can tolerate specific conformational changes without loss of potency. nih.govnih.gov |
| (β-Ala¹⁴)PKI(6-22)-amide | Gly¹⁴ replaced with β-Ala | ~10-fold decrease | Flexibility and length in the central region are important. nih.govnih.gov |
| (Sar¹⁴)PKI(6-22)-amide | Gly¹⁴ replaced with Sarcosine | ~10-fold decrease | Flexibility in the peptide backbone is tolerated. nih.govnih.gov |
Structure-Function Relationships from Peptide Analog Studies
The high-affinity binding of PKI(6-22)-amide is not just dependent on the pseudosubstrate sequence but also on crucial interactions involving its N-terminal residues. caymanchem.com Structure-function studies using peptide analogs with substitutions at various positions have been instrumental in mapping these key determinants. A particularly important residue is Phenylalanine at position 10 (Phe¹⁰). nih.govresearchgate.net
To probe the requirements at this position, a series of analogs were synthesized with natural and non-standard amino acids replacing Phe¹⁰. nih.govresearchgate.net The results underscore the importance of a hydrophobic and aromatic side chain at this position for potent inhibition. nih.govresearchgate.net
Hydrophobicity: Replacing Phe¹⁰ with Alanine, a small non-hydrophobic residue, resulted in a 270-fold decrease in inhibitory potency. nih.govresearchgate.net Substitution with Leucine, which is hydrophobic but not aromatic, led to a less severe but still significant 33-fold loss in activity. nih.govresearchgate.net This indicates that hydrophobicity is a key contributor to binding affinity. nih.govresearchgate.net
Aromaticity and Size: The most potent analogs were those that maintained or enhanced the aromatic character at position 10. nih.govresearchgate.net Peptides containing highly aromatic residues like Tryptophan or 1'-Naphthylalanine were equipotent or even slightly more potent than the original Phe¹⁰-containing peptide. nih.govresearchgate.net For instance, the (1'-Naphthylalanine¹⁰) analog was 4-fold more potent than the parent PKI(6-22)-amide. nih.govresearchgate.net
Stereochemistry and Conformation: The spatial conformation of the side chain is also critical. Analogs with D-Phenylalanine, homophenylalanine, or phenylglycine at position 10 were 60- to 120-fold less potent, demonstrating a strict requirement for the specific stereochemistry and orientation of the phenyl group. nih.govresearchgate.net
These studies collectively suggest that the Phe¹⁰ residue of PKI(6-22)-amide binds to a specific hydrophobic/aromatic pocket near the active site of the PKA catalytic subunit, and this interaction is a major determinant of the inhibitor's high potency. nih.govresearchgate.net
| Amino Acid at Position 10 | Category of Substitution | Relative Inhibitory Potency vs. Parent Peptide |
|---|---|---|
| Phenylalanine (Parent) | Aromatic | 1 (Reference) |
| Alanine | Small, Non-hydrophobic | 270-fold decrease nih.govresearchgate.net |
| Leucine | Hydrophobic, Aliphatic | 33-fold decrease nih.govresearchgate.net |
| D-Phenylalanine | Stereoisomer | 60- to 120-fold decrease nih.govresearchgate.net |
| Homophenylalanine | Conformational Analog | 60- to 120-fold decrease nih.govresearchgate.net |
| Phenylglycine | Conformational Analog | 60- to 120-fold decrease nih.govresearchgate.net |
| para-Substituted Phenylalanines | Aromatic, Modified | 5- to 11-fold decrease nih.govresearchgate.net |
| 4'-Azidophenylalanine | Aromatic, Photoactivatable | Nearly equipotent nih.govresearchgate.net |
| 2'-Thienylalanine | Aromatic Heterocycle | 3-fold decrease nih.govresearchgate.net |
| Tryptophan | Large Aromatic | Slightly more potent nih.govresearchgate.net |
| 1'-Naphthylalanine | Large Aromatic | 4-fold more potent nih.govresearchgate.net |
Specificity and Off Target Kinase Interactions
Selectivity Profile Against Other Protein Kinases (e.g., PKG)
While Protein kinase A inhibitor 6-22-amide is highly potent against PKA, its activity against a broad spectrum of other protein kinases reveals a more complex selectivity profile. tocris.comcaymanchem.commedchemexpress.com Studies screening the inhibitor against numerous kinases have shown that at concentrations higher than its Ki for PKA, it can inhibit other kinases to varying degrees. For instance, a screening of this compound at a concentration of 5 µM against a panel of 55 different kinases demonstrated a range of inhibitory effects. researchgate.net While PKA is the primary target, this concentration is sufficient to cause significant inhibition of other, less sensitive kinases. researchgate.net The precise selectivity profile against closely related kinases like protein kinase G (PKG) is not extensively detailed in the provided research, but the general observation of broader kinase interactions at micromolar concentrations underscores the importance of using the lowest effective concentration to maintain selectivity for PKA.
Non-Specific Inhibitory Effects at Elevated Concentrations (e.g., Calcium/Calmodulin-Dependent Protein Kinase I)
At elevated concentrations, typically in the micromolar range, the inhibitory activity of this compound can extend to kinases that are structurally distinct from PKA. This non-specific inhibition is a common characteristic of kinase inhibitors when used at concentrations significantly above their primary target's inhibition constant. nih.gov A kinase screening panel showed that at 5 µM, this compound inhibits several kinases. researchgate.net While the specific inhibition of Calcium/Calmodulin-Dependent Protein Kinase I (CaMKI) is not explicitly detailed in the available data, the broad screening demonstrates that off-target inhibition is a tangible phenomenon. researchgate.net This highlights the potential for misinterpretation of cellular effects when using high concentrations of the inhibitor, as the observed phenotype may result from the inhibition of multiple kinases, not just PKA.
Allosteric Modulation and Facilitation of Other Kinase Activities
Perhaps more unexpectedly than off-target inhibition, this compound has been observed to facilitate, or enhance, the activity of certain kinases. researchgate.net This suggests a mechanism beyond simple competitive inhibition at the ATP-binding site, possibly involving allosteric modulation where the peptide binds to a site other than the active site to induce a conformational change that increases enzyme activity. nih.gov A screen of 55 kinases revealed that while some were inhibited by 5 µM of this compound, others were facilitated. researchgate.net
The interaction of this compound with Protein Kinase C (PKC) isoforms is complex. While not typically considered a primary target, the potential for cross-reactivity exists, particularly at higher concentrations. The kinase profiling data indicates that some kinases are facilitated by the inhibitor, a phenomenon that could potentially extend to certain PKC isoforms, although specific data on this interaction is not detailed in the provided sources. researchgate.net
Data from a broad kinase panel screening shows that some kinases' activities are enhanced in the presence of this compound. researchgate.net While specific data on the facilitation of Rho-associated, coiled-coil-containing protein kinase 1 (ROCK1) by this peptide is not available in the provided results, the general finding of kinase facilitation introduces the possibility of such off-target activation.
Similar to other kinases, the potential for off-target effects on p70S6 Kinase (p70S6K) exists. The screening study that identified kinase facilitation by this compound provides a basis for considering such non-canonical interactions. researchgate.net However, specific evidence detailing the facilitation of p70S6K is not present in the available information.
Interactive Data Table: Kinase Interaction Profile of this compound at 5 µM This table is a conceptual representation based on findings that the inhibitor can inhibit or facilitate various kinases. Specific percentage values for the listed kinases are not available in the search results.
| Kinase Target | Observed Effect at 5 µM |
| Protein Kinase A (PKA) | Strong Inhibition |
| Various Kinases (Panel of 55) | Inhibition (degree varies) |
| Various Kinases (Panel of 55) | Facilitation (degree varies) |
Implications for Experimental Interpretation in Kinase Research
The existence of off-target effects, including both inhibition and facilitation of various kinases, has significant implications for the interpretation of experimental data generated using this compound. researchgate.net When this peptide is used, particularly at concentrations in the micromolar range, an observed biological effect cannot be exclusively attributed to the inhibition of PKA without further validation. nih.gov
Applications and Methodological Utility in Biological Research
As a Biochemical Tool for PKA Function Elucidation
PKI 6-22-amide is extensively used to specifically inhibit PKA activity in various experimental contexts, thereby clarifying its role in diverse physiological processes. nih.govscbt.com For instance, its application has been crucial in demonstrating PKA's involvement in cancer, endocrine disorders, and cardiovascular conditions. nih.gov Studies have utilized PKI 6-22-amide to show that inhibiting the cAMP-PKA pathway can reverse the proliferative effects of oxytocin (B344502) on breast carcinoma cells. nih.gov In neuroscience, it has been used to demonstrate that PKA inhibition can decrease long-term potentiation at hippocampal synapses and reverse morphine tolerance. novoprolabs.com Furthermore, it has been instrumental in studying the PKA-mediated regulation of ion channels and cellular metabolism. nih.gov
Structural Biology Applications
The interaction between PKI 6-22-amide and the PKA catalytic subunit is a subject of intense study in structural biology, providing insights into the molecular basis of kinase inhibition.
A significant challenge in the structural determination of enzymes is obtaining stable protein crystals. Synthetic PKA inhibiting segments, including PKI 6-22-amide, have been successfully used to stabilize the PKA catalytic subunit. This stabilization facilitates the crystallization process, which is essential for revealing its three-dimensional structure through techniques like X-ray crystallography. nih.gov The detailed structural information obtained from these studies is crucial for understanding the precise mechanism of inhibition and for the rational design of novel, more specific kinase inhibitors.
Cellular Applications and Strategies for Membrane Permeability
A primary limitation of peptide-based inhibitors like PKI 6-22-amide for in vivo and cell-based assays is their general inability to cross the cell membrane. To overcome this, several chemical modifications have been developed to enhance cell permeability. nih.gov
To enable the study of PKA function within living cells, PKI peptides have been modified to make them membrane-permeable. These strategies include:
TAT-capping: Fusing the peptide to the cell-penetrating peptide sequence from the HIV-1 TAT protein. nih.gov
Myristoylation: The attachment of a myristoyl group, a saturated 14-carbon fatty acid, to the N-terminus of the peptide (e.g., Myr-PKI 14-22-amide) enhances its hydrophobicity and facilitates its entry into cells. nih.govtocris.comrndsystems.com
Hydrocarbon-Stapled: This technique involves introducing synthetic braces ("staples") into the peptide to lock it into its bioactive alpha-helical conformation, which can improve both stability and cell permeability. nih.gov
These modified versions have been widely applied in cellular studies to investigate the role of PKA in processes such as cell growth, apoptosis, and signal transduction. nih.govtocris.com
To achieve precise temporal and spatial control over PKA inhibition, researchers have developed light-activatable, or "caged," derivatives of PKI. nih.gov One approach involves fusing a PKI peptide fragment to the light-sensitive LOV2 domain of Avena sativa phototropin 1. nih.govacs.org In the dark, the LOV domain sterically blocks the PKI peptide from interacting with PKA. nih.govacs.org Upon irradiation with blue light, a conformational change in the LOV domain exposes the PKI peptide, allowing it to bind to and inhibit the PKA catalytic subunit. nih.govacs.org This optogenetic tool, termed photoactivatable PKI (PA-PKI), enables reversible control of PKA signaling in specific cells within a population, which is a powerful technique for dissecting complex signaling networks. nih.govacs.org
Comparative Analysis with Other PKA Inhibition Methods (e.g., H89, KT5720)
While PKI 6-22-amide is a highly specific and potent PKA inhibitor, other small molecule inhibitors, such as H89 and KT5720, are also commonly used. However, these compounds differ significantly in their mechanism of action and specificity.
H89 and KT5720 are cell-permeable small molecules that act as competitive inhibitors of ATP at its binding site on the PKA catalytic subunit. wikipedia.orgwikipedia.org This mechanism is fundamentally different from that of PKI, which acts as a pseudosubstrate inhibitor.
A significant drawback of H89 and KT5720 is their lack of specificity. H89 has been shown to inhibit several other kinases, including protein kinase G (PKG), S6K1, and MSK1, sometimes with similar or even greater potency than for PKA. wikipedia.org Similarly, KT5720 can inhibit multiple other protein kinases, such as PKB, MESK, and AMPK, and can have other off-target effects like inhibiting transcription. This promiscuity can lead to ambiguous results, making it difficult to attribute an observed cellular effect solely to PKA inhibition. caymanchem.com In contrast, synthetic peptide analogs of PKI are generally considered more specific for PKA. nih.gov However, even PKI 6-22-amide, when used at high concentrations (e.g., 5-10 µM), has been shown to have off-target effects, including the facilitation of multiple protein kinase C (PKC) isoforms. biorxiv.org
Table 1: Comparison of PKA Inhibitors
| Feature | PKI 6-22-amide | H89 | KT5720 |
|---|---|---|---|
| Type | Peptide | Small Molecule | Small Molecule |
| Mechanism | Pseudosubstrate inhibitor | ATP-competitive | ATP-competitive wikipedia.org |
| Ki for PKA | ~1.7-7.4 nM caymanchem.comnih.govsigmaaldrich.com | ~48 nM medchemexpress.com | ~60 nM caymanchem.com |
| Cell Permeability | No (requires modification) nih.gov | Yes | Yes medchemexpress.com |
| Specificity | High, but can have off-target effects at high concentrations nih.govbiorxiv.org | Moderate, inhibits other kinases wikipedia.org | Low, inhibits multiple other kinases |
Table 2: Compound Names | Compound Name | | | :--- | | (4'-azidophenylalanine 10)PKI-(6-22)-amide | | 8-Br-cAMP | | A-23187 | | AMP | | AMPK | | ATP | | Calphostin C | | Carbachol | | Chelerythrine | | Colchicine | | Cyclic AMP | | Daunorubicin | | Dibutyl-cAMP | | EPAC | | Forskolin | | GSK-3βα | | H-8 | | H-85 | | H89 | | KT5720 | | MESK | | MSK1 | | Myristoylated PKI 14-22-amide | | N-[2-(methylamino)ethyl]-5-isoquinoline-sulfonamide | | Norepinephrine | | Oxytocin | | Pentylenetetrazol | | PF4708671 | | PKB | | PKG | | PKI 14-22 amide | | PKI 5-24-amide | | PKI 6-22-amide | | Protein kinase A | | Protein kinase A inhibitor 6-22-amide | | Protein kinase B | | Protein kinase C | | Protein kinase G | | ROCK | | Rp-8-Br-cAMP | | S6K1 | | Staurosporine | | TAT | | Taxane | | Taxol |
In Vitro Kinase Specificity Profiling Methodologies
The evaluation of a kinase inhibitor's specificity is a critical step in its characterization as a research tool or potential therapeutic agent. nih.gov For this compound, a synthetic peptide derived from the heat-stable protein kinase inhibitor (PKI), determining its activity profile across a broad range of kinases is essential for interpreting experimental results accurately. nih.govcaymanchem.com In vitro kinase specificity profiling involves a variety of biochemical and biophysical methods designed to measure an inhibitor's potency and selectivity against a panel of purified kinases. nih.govoup.com
Common strategies for profiling kinase inhibitor selectivity include:
Biochemical Activity Assays : These are the most frequently used methods and measure the direct inhibition of a kinase's catalytic activity—the transfer of a phosphate (B84403) group from ATP to a substrate. nih.govreactionbiology.com The readout can be detected through various means, including radiometric assays using radiolabeled ATP ([³²P]- or [³³P]-ATP), or non-radioactive methods like fluorescence-based, luminescence-based, and enzyme-linked immunosorbent (ELISA) assays. nih.govreactionbiology.comceltarys.com These assays are typically performed in multi-well plates, allowing for high-throughput screening against large kinase panels. nih.gov
Competitive Binding Assays : These assays measure the displacement of a known binding molecule (often a fluorescently labeled ATP analog) from the kinase's ATP-binding site by the inhibitor being tested. nih.gov The resulting data are used to calculate a dissociation constant (Kd), which reflects the binding affinity between the inhibitor and the kinase. nih.govnih.gov
Biophysical Methods : Techniques such as thermal shift assays (Differential Scanning Fluorimetry) assess inhibitor binding by measuring changes in the thermal stability of the target kinase. nih.govplos.org An inhibitor that binds tightly will stabilize the kinase, leading to an increase in its melting temperature (Tm). nih.govplos.org
A common and cost-effective approach to large-scale profiling is a tiered screening strategy. nih.gov Initially, the inhibitor is tested at a single, high concentration against a broad panel of kinases to identify potential "hits." nih.govnih.gov Subsequently, any kinases that show significant inhibition at this concentration are subjected to more detailed dose-response analysis to determine the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of potency. nih.gov
Research Findings on this compound
The kinase specificity of this compound has been systematically evaluated using in vitro, cell-free assays with purified enzymes. nih.gov In one comprehensive study, the inhibitor was screened against a panel of 55 kinases, primarily serine/threonine kinases selected based on their similarity to PKA and their expression patterns. nih.gov The methodologies employed were the fluorescence-based Z′-LYTE Peptide Kinase Assay and the Adapta Universal Kinase Assay, which are designed to measure kinase activity directly. nih.gov
The initial screen was conducted using a high concentration (5 µM) of this compound to identify any kinases sensitive to the peptide. As anticipated, the inhibitor potently suppressed PKA activity. However, it had no significant effect on the majority of the other kinases tested. The kinases that were modulated by the inhibitor in this initial screen are detailed in the table below. nih.gov
| Kinase Target | % Activity Remaining | Effect |
|---|---|---|
| PKA | 15% | Inhibition |
| CaMK1 | 49% | Inhibition |
| p70S6K | 142% | Facilitation |
| ROCK1 | 155% | Facilitation |
| PKCα | 170% | Facilitation |
| PKCβII | 180% | Facilitation |
| PKCγ | 174% | Facilitation |
| PKCδ | 145% | Facilitation |
| PKCε | 161% | Facilitation |
| PKCη | 145% | Facilitation |
| PKCθ | 150% | Facilitation |
Following the initial screen, dose-response curves were generated for the affected kinases to quantify their sensitivity to this compound. This analysis confirmed the peptide's high potency for PKA, with an IC₅₀ value in the sub-nanomolar range, consistent with previously reported Ki values of 1.6-2.5 nM. nih.govtocris.comhellobio.com The study also quantified the off-target inhibition of Calcium/calmodulin-dependent protein kinase I (CaMK1). nih.gov
Surprisingly, the dose-response analysis revealed that at higher concentrations, the inhibitor peptide facilitated the activity of several other kinases. This included multiple isoforms of Protein Kinase C (PKC), Rho-associated coiled-coil containing protein kinase 1 (ROCK1), and p70S6 Kinase (p70S6K). The concentrations required for this facilitation were significantly higher than that needed for PKA inhibition. nih.gov
| Kinase Target | Effect | IC₅₀ / EC₅₀ (nM) |
|---|---|---|
| PKA | Inhibition | 0.79 |
| CaMK1 | Inhibition | 4100 |
| p70S6K | Facilitation | 1800 |
| ROCK1 | Facilitation | 2300 |
| PKCα | Facilitation | 1200 |
| PKCβII | Facilitation | 1100 |
| PKCγ | Facilitation | 1300 |
| PKCδ | Facilitation | 1600 |
| PKCε | Facilitation | 1400 |
| PKCη | Facilitation | 2100 |
| PKCθ | Facilitation | 1700 |
These findings from in vitro profiling underscore the importance of such methodologies. While this compound is a highly potent and selective inhibitor of PKA at low nanomolar concentrations, these results call for careful interpretation of experiments where it is used at higher, micromolar concentrations, due to its potential effects on other kinases such as CaMK1 and various PKC isoforms. nih.govresearchgate.net
Investigation of Pka Mediated Cellular Processes and Signaling Pathways
Regulation of G Protein-Coupled Receptor (GPCR) Signaling Pathways
The signaling pathways of G protein-coupled receptors (GPCRs) are subject to intricate control to ensure spatial and temporal specificity. Protein kinase A (PKA) is a key integrator of signals originating from three major types of GPCRs. The endogenous protein kinase inhibitor peptide (PKI), from which 6-22-amide is derived, plays a crucial role in confining the spread of PKA activity. researchgate.net Research has demonstrated that the inhibition of PKA by PKI can divert GPCR signals, steering them towards pathways that promote cell growth, particularly in the context of cancer cells. nih.gov This highlights the role of PKA as a critical node in GPCR signaling, with its inhibition by tools like 6-22-amide capable of significantly altering cellular outcomes.
Influence on Cell Proliferation and Growth Mechanisms (e.g., in Cancer Cells)
The cAMP-PKA pathway is implicated in the regulation of cell proliferation, and its inhibition has been studied in cancer models. For instance, in MDA-MB231 breast carcinoma cells, the proliferative effect induced by oxytocin (B344502) treatment was reversed by the application of PKI-(6-22)-amide, indicating that this effect is mediated through the cAMP-PKA pathway. nih.gov Furthermore, studies on prostate cancer cells have shown that the inhibition of PKA by PKI-(6-22)-amide significantly reduced the toxicity of the chemotherapy agents Taxol and Taxane. This suggests that PKA inhibition can modulate the response of cancer cells to therapeutic treatments. nih.gov
Modulation of Metabolic Regulation and Endocrine Responses (e.g., Insulin (B600854) Secretion Context)
The role of PKA in metabolic regulation, specifically in insulin secretion, has been investigated using inhibitors like PKI 6-22-amide. In a study using perifused mouse pancreatic islets cultured at 5.5 mmol/l glucose, the application of PKI 6-22-amide (at 30 µmol/l) did not inhibit insulin secretion triggered by a high glucose concentration (16.7 mmol/l). nih.gov However, the inhibitor was effective in blocking the stimulation of insulin secretion induced by the adenylyl cyclase activator, forskolin. nih.gov This suggests that while PKA is involved in the signaling cascade initiated by adenylyl cyclase activation, it may not be essential for the primary glucose-triggered, KATP channel-dependent pathway of insulin secretion under the tested conditions. nih.gov
Roles in Neuronal Plasticity and Neurotransmission
Protein kinase A is a critical component in the mechanisms of synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory. Research on CA1 hippocampal synapses has demonstrated that the late phase of LTP requires the activation of the cAMP/PKA pathway. nih.gov Further investigation into the early phase of LTP has revealed that postsynaptic intracellular perfusion of the membrane-impermeable peptide inhibitor PKI(6-22) amide leads to a decrease in LTP induced by a pairing protocol. nih.gov This reduction in potentiation was observed immediately after induction, indicating a postsynaptic locus of PKA action in early LTP. nih.gov The use of PKI(6-22) amide has been instrumental in dissecting the temporal and spatial requirements of PKA activity in synaptic plasticity. nih.govresearchgate.net
Table 1: Effect of Postsynaptic PKI(6-22) amide on Pairing-Induced LTP in CA1 Hippocampal Neurons
| Experimental Condition | Average LTP (% of baseline) | Statistical Significance (p-value) | Number of Experiments (n) |
| Control | ~170% | - | Not specified |
| PKI(6-22) amide | ~140% (30% reduction) | < 0.001 | 8 |
| Control Peptide (AC3) | No significant effect | > 0.35 | 6 |
Data synthesized from Otmakhova et al., 2000. nih.gov
The inhibitory action of PKI-(6-22)-amide extends to the regulation of neurotransmitter release. In neuronal studies, it has been shown to significantly inhibit the spontaneous release of the inhibitory neurotransmitter glycine (B1666218), which consequently affects subsequent postsynaptic currents. nih.gov In studies of the squid giant synapse, presynaptic injection of PKI-amide resulted in a reversible, concentration-dependent inhibition of neurotransmitter release. nih.gov This inhibitory effect suggests that basal PKA activity tonically enhances neurotransmitter release at this synapse. nih.gov
Table 2: Inhibition of Synaptic Transmission by Presynaptic Injection of PKI-amide at the Squid Giant Synapse
| Peptide Injected | Number of Injections | Mean Inhibition of EPSP Slope (%) (± S.E.M.) |
| PKI-amide | 8 | 29 ± 4 |
Data from Murray et al., 1998. nih.gov
The cAMP-PKA signaling pathway is implicated in the development of tolerance to the antinociceptive (pain-relieving) effects of opioids like morphine. Studies have shown that Protein kinase A inhibitor 6-22-amide can significantly reverse low-level morphine antinociceptive tolerance in mice. medchemexpress.comnovoprolabs.commedchemexpress.com This reversal suggests that alterations in brain PKA activity are a key mechanism underlying the development of opioid tolerance. nih.gov The prevention of morphine tolerance has also been demonstrated with the related PKA inhibitor, PKI-(14–22)-amide, further solidifying the critical role of PKA in this process. nih.gov These findings highlight the potential for targeting the PKA pathway to modulate opioid efficacy and tolerance.
Interaction with A-Kinase Anchoring Proteins (AKAPs) and Subcellular Localization of PKA
The specificity of signaling pathways involving cyclic AMP (cAMP) and Protein Kinase A (PKA) is not merely determined by the presence of the kinase but is intricately controlled by its precise subcellular localization. This spatial regulation is primarily achieved through a diverse family of over 50 scaffolding proteins known as A-Kinase Anchoring Proteins (AKAPs). washington.edu AKAPs tether PKA to specific intracellular sites, including the plasma membrane, nucleus, mitochondria, and cytoskeleton, thereby placing the kinase in close proximity to its intended substrates. washington.edunih.gov This compartmentalization ensures that upon cAMP activation, PKA phosphorylates a select group of target proteins, leading to a specific and localized cellular response. frontiersin.org
The interaction between PKA and AKAPs is structurally defined. The regulatory (R) subunit dimers of the PKA holoenzyme possess a conserved hydrophobic pocket at their amino terminus which serves as a docking site for a complementary amphipathic helix of 14-18 amino acids found in all AKAPs. washington.edufrontiersin.org In addition to this PKA-binding domain, each AKAP has a unique targeting domain that directs the entire PKA-AKAP complex to its designated subcellular location. washington.edu Some AKAPs are multivalent, capable of binding not only PKA but also other signaling enzymes like protein kinase C (PKC), phosphatases (e.g., PP2B), and phosphodiesterases (PDEs), creating sophisticated signaling hubs that integrate multiple pathways. washington.edunih.govnih.gov For instance, the neuronal anchoring protein AKAP79 targets PKA, PKC, and the phosphatase PP2B to the membrane, allowing for a coordinated response to cAMP, Ca²⁺, and phospholipid signals. washington.edu
The use of specific inhibitors that disrupt the PKA-AKAP interaction has been instrumental in elucidating the functional importance of PKA localization. While this compound directly inhibits the catalytic subunit, other experimental tools, such as the Ht31 peptide, competitively block the R-subunit-AKAP interaction, effectively displacing PKA from its anchoring sites. bohrium.com Such displacement studies have revealed the critical role of anchored PKA in a multitude of physiological processes, from the regulation of ion channels in cardiac and neuronal cells to insulin secretion. washington.edu The classical model of PKA activation involves the dissociation of the catalytic subunits from the regulatory subunits upon cAMP binding, which would seemingly negate the localization function of AKAPs. washington.edufrontiersin.org However, recent structural studies suggest a more dynamic model where the anchored PKA holoenzyme exists in various configurations, allowing the catalytic subunits a limited range of motion to phosphorylate local substrates without diffusing freely throughout the cell. washington.edu
| Feature | Description | Significance |
|---|---|---|
| PKA-Binding Motif | A conserved amphipathic helix on the AKAP binds to a hydrophobic pocket on the PKA regulatory (R) subunit dimer. washington.edufrontiersin.org | Provides a stable and specific interaction for anchoring the PKA holoenzyme. |
| Subcellular Targeting Domain | A unique domain on each AKAP that directs the complex to a specific intracellular location. washington.edu | Ensures the spatial specificity of PKA signaling. |
| Signaling Complex Formation | Many AKAPs can simultaneously bind other signaling proteins, such as phosphatases and other kinases. washington.edunih.govnih.gov | Creates signaling nodes that integrate multiple pathways and allow for fine-tuned regulation. |
| Functional Consequence of Anchoring | Confines PKA activity to a specific subset of potential substrates. nih.gov | Determines the physiological outcome of a cAMP signal. |
Nuclear Translocation and Regulation of Gene Transcription by the PKA Catalytic Subunit
The nucleus is a critical site for PKA signaling, where it plays a pivotal role in the regulation of gene expression. nih.gov The canonical model for nuclear PKA action involves the translocation of the free catalytic (C) subunit from the cytoplasm to the nucleus. ontosight.ai In its inactive state, PKA exists as a tetrameric holoenzyme in the cytoplasm. frontiersin.org Upon binding of cAMP, the C subunits are released from the regulatory (R) subunits. frontiersin.org Due to their small size, the free C subunits can diffuse through the nuclear pore complex into the nucleus. nih.gov
Once inside the nucleus, the PKA catalytic subunit phosphorylates a variety of nuclear proteins, most notably the cAMP response element-binding protein (CREB). nih.gov Phosphorylation of CREB at a specific serine residue enables it to recruit transcriptional co-activators, leading to the expression of genes containing cAMP response elements (CREs) in their promoters. This pathway is fundamental for numerous cellular processes, including metabolism, proliferation, and differentiation. ontosight.ai The use of inhibitors like this compound, which target the catalytic subunit, effectively blocks this phosphorylation event, thereby preventing PKA-mediated gene transcription.
In addition to the translocation of cytoplasmic C subunits, there is evidence for a resident pool of PKA holoenzyme within the nucleus. nih.gov This nuclear PKA can be anchored to nuclear AKAPs, suggesting that compartmentalized cAMP signaling also occurs within the nuclear environment. nih.gov The activity of this nuclear PKA is regulated by local cAMP concentrations, which are controlled by nuclear-anchored phosphodiesterases (PDEs). nih.gov Disrupting PKA anchoring or inhibiting PDEs can alter the response of this nuclear PKA pool. nih.gov Furthermore, the nuclear translocation of the C subunit can also be influenced by the expression levels of the PKA regulatory subunits. For instance, depletion of the RIα regulatory subunit has been shown to induce the translocation of the Cα subunit into the nucleus, suggesting a mechanism for regulating cell growth and differentiation independent of cAMP levels. nih.gov The nuclear localization of the PKA catalytic subunit is therefore a key step in controlling gene expression and cellular fate. nih.gov
| Regulatory Mechanism | Description | Effect on Gene Transcription |
|---|---|---|
| cAMP-Dependent C Subunit Translocation | Increased cytoplasmic cAMP leads to the dissociation of PKA C subunits, which then diffuse into the nucleus. nih.govontosight.ai | Activation of transcription factors like CREB, leading to gene expression. nih.gov |
| Nuclear PKA Holoenzyme | A resident pool of PKA exists within the nucleus, often anchored by nuclear AKAPs. nih.gov | Allows for localized and specific regulation of gene transcription in response to nuclear cAMP signals. |
| Inhibition of Catalytic Activity | Inhibitors like PKI 6-22-amide bind to the PKA C subunit, blocking its kinase activity. | Prevents phosphorylation of nuclear targets, thereby inhibiting gene transcription. |
| Regulatory Subunit Expression | Changes in the levels of R subunits, such as the depletion of RIα, can alter the subcellular distribution of the C subunit. nih.gov | Can induce nuclear translocation of the C subunit, impacting cell growth and differentiation pathways. nih.gov |
Regulation of Reproductive Physiology (e.g., Oocyte Maturation, Sperm Capacitation)
The PKA signaling pathway is a critical regulator of both male and female reproductive physiology, playing essential roles in processes such as oocyte maturation and sperm capacitation. The use of PKA inhibitors, including this compound, has been instrumental in dissecting these mechanisms.
In female reproductive biology, PKA is a key factor in maintaining meiotic arrest in oocytes at the prophase I stage. High levels of cAMP and active PKA within the oocyte prevent the resumption of meiosis. The progression of oocyte maturation is initiated by a decrease in intra-oocyte cAMP levels and a subsequent inactivation of PKA. Research in various species has demonstrated that direct inhibition of PKA can override this meiotic arrest. For instance, in zebrafish and perch oocytes, the application of PKA inhibitors, including PKI 6-22-amide, has been shown to induce germinal vesicle breakdown (GVBD) and activate the mitogen-activated protein kinase (MAPK) signaling pathway, key events in oocyte maturation.
In male reproductive physiology, PKA is a central component of sperm capacitation, the final maturation step that sperm must undergo in the female reproductive tract to become competent for fertilization. biu.ac.ilnih.gov Capacitation involves a series of biochemical changes, including an increase in intracellular cAMP, which is stimulated by bicarbonate present in the female reproductive tract. nih.govnih.gov This rise in cAMP activates PKA. nih.gov The active PKA then phosphorylates a cascade of downstream protein substrates, leading to an increase in protein tyrosine phosphorylation, which is a hallmark of capacitated sperm. nih.gov PKA activation is also crucial for the development of hyperactivated motility, a vigorous swimming pattern necessary for the sperm to penetrate the oocyte's outer layers. nih.gov Inhibition of PKA blocks the increase in tyrosine phosphorylation and prevents sperm from achieving a capacitated state. nih.gov
| Process | Role of PKA | Effect of PKA Inhibition |
|---|---|---|
| Oocyte Maturation | Maintains meiotic arrest at prophase I. | Induces resumption of meiosis and oocyte maturation. |
| Sperm Capacitation | Mediates the cAMP-dependent signaling cascade that leads to protein tyrosine phosphorylation and hyperactivated motility. nih.govnih.gov | Prevents capacitation, blocking the ability of sperm to fertilize an egg. |
Cardiovascular System and Endothelial Function (e.g., Endothelial Nitric-Oxide Synthase Activity)
The PKA signaling pathway is an important modulator of cardiovascular function, contributing to the regulation of processes such as cardiac contractility and vascular tone. A key aspect of its role in the vasculature is its influence on endothelial function, particularly the activity of endothelial nitric-oxide synthase (eNOS). nih.gov Endothelial cells are critical for cardiovascular health, and their dysfunction is an early event in the development of atherosclerosis. nih.gov
Nitric oxide (NO), produced by eNOS, is a potent vasodilator and plays a protective role in the endothelium by inhibiting platelet aggregation and smooth muscle cell proliferation. nih.gov The activity of eNOS is regulated by various signaling pathways, including those involving protein kinases. While the role of protein kinase C (PKC) in inhibiting eNOS activity is well-established, the influence of PKA is more complex. nih.gov Studies have shown that PKA can be activated by cAMP-elevating agents in endothelial cells. This activation can lead to the phosphorylation of eNOS, which in turn can stimulate NO release. This PKA-mediated activation of eNOS contributes to the endothelium-dependent vasorelaxant effect of cAMP.
The use of PKA inhibitors can help to elucidate the specific contribution of this pathway to endothelial function. By blocking PKA activity, the phosphorylation and subsequent activation of eNOS can be attenuated. This would lead to a reduction in NO production, potentially impairing endothelium-dependent vasodilation. Research in this area is crucial for understanding the molecular mechanisms that maintain vascular health and how their dysregulation can contribute to cardiovascular diseases. The targeted inhibition of specific PKA pools, potentially through understanding their localization via AKAPs in endothelial cells, could offer therapeutic avenues for cardiovascular conditions where NO bioavailability is compromised.
| Component | Function/Role | Modulation by PKA |
|---|---|---|
| Endothelial Nitric-Oxide Synthase (eNOS) | Produces nitric oxide (NO), a key vasodilator and anti-atherogenic molecule. nih.gov | PKA can phosphorylate and activate eNOS, leading to increased NO production. |
| Vascular Tone | The degree of constriction of a blood vessel. | PKA-mediated NO production contributes to vasodilation (relaxation of the blood vessel). |
| Endothelial Health | Proper functioning of the endothelial cell layer, which is crucial for preventing cardiovascular disease. nih.gov | By promoting NO production, PKA signaling supports a healthy, anti-atherogenic endothelial phenotype. |
Involvement in Apoptosis Pathways (e.g., Cytochrome c Release linked to Regulatory Subunit Interactions)
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. nih.gov Dysregulation of apoptosis is implicated in various diseases, including cancer. nih.gov The PKA signaling pathway has been shown to have a complex, often cell-type dependent, role in the regulation of apoptosis. While in some contexts PKA activation can be pro-survival, in others, its inhibition can trigger apoptosis.
The intrinsic, or mitochondrial, pathway of apoptosis is a major route to programmed cell death. youtube.com This pathway is initiated by various intracellular stress signals that converge on the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP). youtube.com A key event in this process is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. nih.govembopress.org In the cytosol, cytochrome c binds to the apoptotic protease activating factor-1 (Apaf-1), triggering the assembly of a multi-protein complex called the apoptosome. researchgate.net The apoptosome then activates caspase-9, which in turn activates downstream executioner caspases, such as caspase-3, leading to the dismantling of the cell. researchgate.net
The regulation of this pathway is tightly controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) that promote MOMP, and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) that prevent it. researchgate.net While a direct physical interaction between PKA regulatory subunits and the machinery of cytochrome c release has not been fully elucidated, PKA signaling can influence the apoptotic threshold by phosphorylating and regulating the activity of Bcl-2 family proteins and other components of the apoptotic pathway. For example, inhibition of PKA has been shown to induce apoptosis in certain cancer cell lines. This suggests that in these cells, a basal level of PKA activity is required for survival, and its removal shifts the balance towards the pro-apoptotic members of the Bcl-2 family, leading to cytochrome c release and subsequent cell death. The precise mechanisms by which PKA inhibition leads to the activation of the intrinsic apoptotic pathway are an area of active investigation.
| Event | Description | Potential Regulation by PKA |
|---|---|---|
| Mitochondrial Outer Membrane Permeabilization (MOMP) | Formation of pores in the mitochondrial outer membrane, often mediated by pro-apoptotic Bcl-2 family proteins. youtube.com | PKA signaling can influence the activity of Bcl-2 family proteins, thereby modulating the threshold for MOMP. |
| Cytochrome c Release | Efflux of cytochrome c from the mitochondrial intermembrane space into the cytosol. nih.govembopress.org | Inhibition of PKA may promote cytochrome c release in certain cellular contexts. |
| Apoptosome Formation | Assembly of a complex containing cytochrome c, Apaf-1, and pro-caspase-9. researchgate.net | Downstream consequence of cytochrome c release. |
| Caspase Activation | Activation of initiator caspase-9 and executioner caspases (e.g., caspase-3), leading to cell death. researchgate.net | The ultimate outcome of the apoptotic cascade initiated by cytochrome c release. |
Q & A
Q. What is the molecular mechanism by which Protein Kinase A Inhibitor 6-22-amide (PKI 6-22) achieves competitive inhibition of PKA?
PKI 6-22 binds to the peptide/protein-binding region of PKA's active site, mimicking substrate interactions. Its sequence (TYADFIASGRTGRRNAI) includes a pseudosubstrate motif (residues 14–22) that blocks substrate phosphorylation. The NH2-terminal residues (6–13) enhance binding affinity through hydrogen bonding and hydrophobic interactions, contributing to a low nanomolar Ki (~2.5–2.8 nM) . Methodological Insight : Validate competitive inhibition via kinetic assays (e.g., varying ATP/substrate concentrations) and structural studies (e.g., co-crystallization or docking simulations).
Q. What are the optimal storage and solubility conditions for PKI 6-22 in experimental settings?
PKI 6-22 is stable as a crystalline solid or lyophilized powder when stored at -20°C in a desiccated environment. For aqueous solutions, dissolve at ≤1 mg/mL in sterile water or PBS. Avoid freeze-thaw cycles to prevent degradation . Methodological Insight : Confirm peptide integrity using HPLC or mass spectrometry after reconstitution.
Q. How is PKI 6-22 applied in in vitro models to study PKA-dependent signaling?
In cell-based assays (e.g., AtT-20 cells), PKI 6-22 is used at 10–20 µM to block PKA-mediated phosphorylation events, such as cAMP-induced gene expression. For electrophysiology (e.g., oocyte voltage-clamp experiments), intracellular delivery via pipette (1–10 µM) ensures direct kinase inhibition . Methodological Insight : Include a scrambled peptide control to rule out nonspecific effects.
Advanced Research Questions
Q. How do structural modifications (e.g., Phe10 substitutions) impact PKI 6-22's inhibitory potency?
Phe10 is critical for hydrophobic interactions with PKA's active site. Substitution with alanine (Phe10Ala) reduces potency 270-fold, while leucine (Phe10Leu) retains partial activity. Nonstandard aromatic residues (e.g., naphthylalanine) can restore or enhance binding . Methodological Insight : Use alanine scanning mutagenesis combined with surface plasmon resonance (SPR) to map residue-specific contributions.
Q. What off-target kinase interactions occur with PKI 6-22, and how should they be addressed experimentally?
At concentrations >10 µM, PKI 6-22 inhibits CamK1 and modulates PKC isoforms (e.g., allosteric activation). This cross-reactivity necessitates dose-response profiling and orthogonal validation (e.g., CRISPR/Cas9 PKA knockout) to isolate PKA-specific effects . Methodological Insight : Combine PKI 6-22 with isoform-specific PKA activators/inhibitors (e.g., Rp-cAMPS) to confirm target specificity.
Q. How can contradictory Ki values (1.7–2.8 nM) across studies be reconciled?
Variability arises from assay conditions (e.g., ionic strength, Mg²⁺ levels) and PKA isoform differences (e.g., Cα vs. Cβ). Standardize assays using recombinant PKA catalytic subunits and uniform buffer systems (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) . Methodological Insight : Report full kinetic parameters (Km, Vmax) alongside Ki to enable cross-study comparisons.
Q. What challenges arise when translating PKI 6-22 from in vitro to in vivo models (e.g., mice)?
PKI 6-22 exhibits poor membrane permeability and rapid clearance in vivo. Myristoylated derivatives or nanoparticle encapsulation improve cellular uptake and bioavailability. Doses >5 mg/kg are required to reverse antinociceptive tolerance in murine pain models . Methodological Insight : Monitor plasma stability via LC-MS and pair with PKA activity reporters (e.g., FRET-based AKAR probes) for real-time inhibition tracking.
Q. How does PKI 6-22 interact with other kinase inhibitors in complex signaling networks?
Synergistic or antagonistic effects may occur with MAPK or PI3K inhibitors due to crosstalk. For example, PKI 6-22 enhances UV-induced MAPK suppression in photodamage studies. Use phosphoproteomics to map global kinase activity changes under combinatorial treatment . Methodological Insight : Employ kinase activity profiling (e.g., PamStation) to screen for off-target pathway modulation.
Tables for Key Data
| Parameter | Value | Reference |
|---|---|---|
| Ki (PKA inhibition) | 1.7–2.8 nM | |
| Effective in vitro dose | 1–20 µM | |
| Solubility (aqueous) | ≤1 mg/mL in water | |
| Off-target activity threshold | >10 µM (CamK1, PKC isoforms) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
